Ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate, 95%
Overview
Description
Ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate is a chemical compound with a molecular formula of C9H15NO3 . It is an important acrylic monomer that gives basic properties to copolymers .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Dimethylaminoethyl acrylate, is prepared via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds . More than 95% yield can be achieved .Molecular Structure Analysis
The linear formula for a similar compound, 2-(Dimethylamino)ethyl acrylate, is H2C=CHCO2CH2CH2N(CH3)2 . The molecular weight is 143.18 .Chemical Reactions Analysis
2-(Dimethylamino)ethyl acrylate can undergo copolymerization with 2-acrylamido-2-methylpropanesulphonic acid . It is also used to fabricate gold/acrylic polymer nanocomposites .Physical And Chemical Properties Analysis
2-(Dimethylamino)ethyl acrylate is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . It has a density of 0.943 g/mL at 25 °C .Scientific Research Applications
Solvent-Free Synthesis
Ethyl 3-dimethylamino acrylates have been employed in solvent-free synthesis methodologies, particularly in the preparation of new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones through transamination and aza-annulation reactions. These reactions are facilitated by microwave irradiations, showcasing an efficient and mild approach to synthesizing these compounds in good yields from a variety of hydrazines (Meddad et al., 2001).
Polycationic Materials
Studies on polycations, which are polymers with multiple cationic groups, have explored the differences in hydrolytic stabilities of ester groups in polymers based on 2-(dimethylamino)ethyl acrylate. These materials find applications in biomaterials and wastewater treatment. The research introduced 2-(dimethylamino)ethyl 2-hydroxymethyl acrylate as a new monomer with high hydrolytic lability, useful for forming homopolymers or tuning copolymer hydrolysis, demonstrating the impact of backbone substituents on polymer behavior (Ros et al., 2018).
Crystal Growth and Characterization
Ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate crystals have been grown and characterized for their structural, optical, thermal, and electrical properties. These studies involve techniques like single crystal X-ray diffraction, NMR, mass spectrum analysis, and photoluminescence spectrum analysis. Such comprehensive characterization provides insights into the potential applications of these materials in opto-electronic devices and other technological fields (Kotteswaran et al., 2017).
Polymerization and Copolymer Synthesis
Research into the polymerization of compounds like ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate has led to the development of various polymers and copolymers with unique properties. These materials are studied for their potential applications in areas such as responsive materials, bioactive agent delivery, and environmental remediation. Studies have shown that such polymers can exhibit multi-responsive behavior to stimuli like UV, temperature, CO2, and pH, making them suitable for controlled release applications (Wang et al., 2013).
Mechanism of Action
Mode of Action
It is known that the compound is an unsaturated carboxylic acid ester having a tertiary amino group . This suggests that it may interact with its targets through mechanisms common to other carboxylic acid esters, such as hydrolysis or esterification .
Pharmacokinetics
It is known that the compound is soluble in water and miscible with organic solvents , which could potentially influence its bioavailability.
Action Environment
It is known that the compound tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, these factors should be considered when studying the compound’s action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(dimethylamino)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPXNTYHXGQOO-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16849-87-9 | |
Record name | NSC119920 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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